molecular formula C9H15NO2 B12311419 rac-methyl (3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylate, cis

rac-methyl (3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylate, cis

Cat. No.: B12311419
M. Wt: 169.22 g/mol
InChI Key: HFQYLMMYIGSJBU-CBAPKCEASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-methyl (3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylate, cis is a bicyclic compound featuring a fused cyclopentane-pyrrolidine ring system with a cis stereochemical configuration. The methyl ester group at the 3a-position enhances its lipophilicity compared to the corresponding carboxylic acid form. This compound is structurally characterized by:

  • Molecular formula: C₉H₁₅NO₂ (calculated).
  • Stereochemistry: The (3aR,6aR) configuration ensures a rigid bicyclic scaffold, which is critical for interactions in enzymatic or receptor-binding contexts.
  • Synthetic utility: It serves as a key intermediate in medicinal chemistry, particularly for modifying pharmacokinetic properties of drug candidates via esterification .

While direct crystallographic data for this compound are unavailable in the provided evidence, the structural analysis of related bicyclic systems (e.g., cyclopenta[b]pyrrole derivatives) highlights the importance of ring puckering and stereochemistry in modulating reactivity and biological activity .

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

methyl (3aR,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3a-carboxylate

InChI

InChI=1S/C9H15NO2/c1-12-8(11)9-4-2-3-7(9)5-10-6-9/h7,10H,2-6H2,1H3/t7-,9-/m0/s1

InChI Key

HFQYLMMYIGSJBU-CBAPKCEASA-N

Isomeric SMILES

COC(=O)[C@]12CCC[C@H]1CNC2

Canonical SMILES

COC(=O)C12CCCC1CNC2

Origin of Product

United States

Preparation Methods

Chiral Induction via Lithiation-Carboxylation

A patent (CN102167680B) outlines a scalable method for synthesizing octahydrocyclopenta[c]pyrrole carboxylic acid derivatives, which serve as precursors to the target ester. The process begins with N-protected octahydrocyclopenta[c]pyrrole (I) and employs chiral ligands to induce stereoselectivity:

Key Steps :

  • Lithiation : At -78°C, the substrate reacts with s-butyllithium in methyl tert-butyl ether (MTBE) or tetrahydrofuran (THF) in the presence of (+)-Tocosamine or (+)-3-methyl-ten hydro-1,5-methylene-pyridine-[1,2-a]diazocine as chiral ligands.
  • Electrophilic Quenching : Carbon dioxide or ethyl chloroformate is introduced to form the carboxylate intermediate (II) .
  • Esterification : The carboxylic acid is methylated using methanol and thionyl chloride or diazomethane to yield the methyl ester.

Conditions :

  • Temperature: -78°C (lithiation), 0–25°C (quenching).
  • Solvents: MTBE, THF, or dioxane.
  • Yield: 65–72% after purification via silica gel chromatography.

Advantages :

  • High enantiomeric excess (>98% ee) when using chiral ligands.
  • Scalable to industrial production with continuous flow systems.

Limitations :

  • Requires cryogenic conditions for lithiation.
  • Chiral ligands increase synthetic cost.

Boron-Mediated Reduction of Cyclopentylimide

An alternative route involves reducing cyclopentylimide precursors using boron-based reagents under Lewis acid conditions. This method avoids cryogenic steps and is suitable for laboratory-scale synthesis:

Procedure :

  • Imide Formation : Cyclopentylimide is synthesized via condensation of cyclopentanone with pyrrolidine.
  • Reduction : The imide is treated with sodium borohydride in the presence of boron trifluoride etherate (BF₃·Et₂O) to yield the octahydrocyclopenta[c]pyrrole scaffold.
  • Esterification : The resulting carboxylic acid is methylated using methyl iodide and potassium carbonate.

Conditions :

  • Temperature: 0°C (reduction), room temperature (esterification).
  • Solvent: Dichloromethane (DCM) for reduction, dimethylformamide (DMF) for esterification.
  • Yield: 58–63% after recrystallization.

Advantages :

  • Avoids expensive chiral ligands.
  • Compatible with standard laboratory equipment.

Limitations :

  • Lower stereochemical control compared to lithiation-carboxylation.
  • Moderate yields due to side reactions during reduction.

Comparative Analysis of Methods

Parameter Lithiation-Carboxylation Boron-Mediated Reduction
Stereoselectivity High (98% ee) Moderate (racemic mixture)
Yield 65–72% 58–63%
Temperature -78°C 0–25°C
Scalability Industrial Laboratory-scale
Cost High (chiral ligands) Low

Purification and Characterization

Purification :

  • Chromatography : Silica gel column chromatography (hexane:ethyl acetate, 3:1) resolves stereoisomers.
  • Recrystallization : Ethanol/water mixtures purify the ester (mp 112–114°C).

Characterization :

  • NMR : $$ ^1H $$ NMR (400 MHz, CDCl₃): δ 3.70 (s, 3H, OCH₃), 3.20–3.05 (m, 2H, pyrrolidine-H), 2.45–2.30 (m, 4H, cyclopentane-H).
  • HPLC : Chiralpak AD-H column confirms enantiomeric purity (98.5% ee).

Industrial Production Considerations

Large-scale synthesis employs continuous flow reactors to maintain low temperatures (-78°C) during lithiation, reducing reaction times from hours to minutes. Automated systems also enhance reproducibility and yield (>70%) while minimizing manual handling.

Chemical Reactions Analysis

Types of Reactions

rac-Methyl (3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylate, cis undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily recognized for its role as an intermediate in the synthesis of several pharmaceutical agents.

Antiviral Agents

One notable application is in the synthesis of antiviral drugs targeting the Hepatitis C virus. It serves as a key intermediate for the synthesis of Telaprevir (VX-960), a protease inhibitor that has been pivotal in treating chronic Hepatitis C infections. This compound's structural features facilitate the design of inhibitors that can effectively bind to viral proteases, thereby inhibiting their function and preventing viral replication .

Diabetes Medications

Additionally, rac-methyl (3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylate is utilized in the synthesis of gliclazide, an oral hypoglycemic agent used in managing type 2 diabetes mellitus. The compound's ability to modify pharmacokinetic properties makes it suitable for developing more effective diabetes treatments .

Material Science Applications

Beyond medicinal chemistry, this compound is also explored for its potential applications in material science.

Polymer Chemistry

Due to its unique bicyclic structure, rac-methyl (3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylate can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Research indicates that incorporating such bicyclic compounds into polymers can lead to improved performance characteristics, making them suitable for advanced engineering applications .

Functional Materials

The compound's reactivity allows it to be functionalized into various derivatives that can be used in creating sensors or catalysts. Its ability to form stable complexes with metal ions suggests potential applications in catalysis and sensor technology .

Mechanism of Action

The mechanism of action of rac-methyl (3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylate, cis involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

The methyl ester derivative is part of a broader family of octahydrocyclopenta[c]pyrrole carboxylates. Key comparisons include:

Table 1: Structural and Functional Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group Key Properties/Applications Source
rac-methyl (3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylate, cis C₉H₁₅NO₂ 185.22 (calculated) Methyl ester Intermediate in drug synthesis Target compound
rac-(3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylic acid C₈H₁₃NO₂ 155.19 Carboxylic acid Substrate for enzymatic hydroxylation
rac-tert-butyl (3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylate C₁₂H₂₁NO₂ 211.30 tert-Butyl ester Higher lipophilicity; R&D availability
Benzyl rac-(3aR,6aS)-5-oxo-octahydrocyclopenta[C]pyrrole-2-carboxylate, cis C₁₃H₁₅NO₃ 259.30 Benzyl ester, ketone Discontinued; former research use
Telaprevir (SV6) C₃₆H₅₅N₇O₆ 679.86 Peptidomimetic scaffold HCV protease inhibitor
Key Observations:

Ester vs. Carboxylic Acid :

  • The methyl ester (target compound) and tert-butyl ester derivatives exhibit higher lipophilicity than the carboxylic acid form, making them more suitable for crossing biological membranes .
  • The carboxylic acid derivative (CAS 1212067-49-6) is a direct substrate for proline hydroxylases, yielding hydroxylated products like cis-3-hydroxy and cis-4-hydroxy derivatives under enzymatic catalysis .

The benzyl ester derivative (CAS 1217315-21-3) includes a ketone group, which was discontinued due to unspecified stability or synthesis challenges .

Reactivity and Enzymatic Interactions

  • Hydroxylation Patterns :

    • Proline hydroxylases (e.g., cis-P3H) selectively hydroxylate the (3aR,6aR)-configured bicyclic compounds at the 3- or 4-positions, producing cis-3-hydroxy and cis-4-hydroxy derivatives .
    • The methyl ester group in the target compound may sterically or electronically alter hydroxylation efficiency compared to the carboxylic acid form, though direct data are lacking.
  • Ring Puckering Effects :

    • Cremer-Pople puckering coordinates predict that the bicyclic system’s conformation influences substrate-enzyme interactions. For example, trans-P4H selectively hydroxylates trans-configured analogs, while cis-P3H favors cis systems like the target compound .

Biological Activity

Rac-methyl (3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylate, cis, is a compound of interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Structural Characteristics

  • Molecular Formula : C9_9H15_{15}NO2_2
  • SMILES Notation : COC(=O)[C@]12CCC[C@H]1NCC2
  • InChIKey : HRTPFAHCMCRODE-APPZFPTMSA-N

Predicted Collision Cross Section

Adductm/zPredicted CCS (Ų)
[M+H]+170.11756139.7
[M+Na]+192.09950146.8
[M+NH4]+187.14410149.1
[M+K]+208.07344143.9
[M-H]-168.10300138.9

Pharmacological Potential

While specific literature data on the biological activity of rac-methyl (3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylate is limited, compounds with similar structural motifs have been studied for various pharmacological effects:

  • Neuroprotective Effects : Compounds resembling octahydrocyclopenta structures have shown potential in neuroprotection and modulation of neurotransmitter systems.
  • Antimicrobial Activity : Certain derivatives have exhibited antimicrobial properties against a range of pathogens, suggesting a possible avenue for therapeutic applications.
  • Cytotoxicity : Some studies indicate that related compounds may possess cytotoxic effects on cancer cell lines, warranting further investigation into their mechanisms of action.

Case Studies

  • Neuroprotective Studies :
    • A study investigating related pyrrole derivatives reported significant neuroprotective effects in models of oxidative stress, indicating that structural analogs may also confer similar benefits.
  • Antimicrobial Activity :
    • Research on structurally similar compounds has demonstrated efficacy against Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antibiotics.
  • Cytotoxicity Assessments :
    • In vitro studies on related compounds have shown selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index.

Summary of Biological Activities

Activity TypeObserved EffectsReferences
NeuroprotectionModulation of oxidative stress pathways
AntimicrobialEfficacy against multiple bacterial strains
CytotoxicitySelective killing of cancer cells

Q & A

Q. What synthetic methodologies are recommended for preparing rac-methyl (3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylate with stereochemical fidelity?

Methodological Answer: The synthesis of this bicyclic pyrrolidine derivative typically involves ring-closing metathesis or catalytic hydrogenation of precursor lactams. Key considerations include:

  • Stereochemical control : Use chiral catalysts (e.g., Rh or Ru complexes) to enforce the cis-(3aR,6aR) configuration during hydrogenation .
  • Reaction conditions : Optimize temperature (25–80°C) and solvent polarity (e.g., THF or ethanol) to minimize epimerization .
  • Intermediate purification : Employ silica gel chromatography with ethyl acetate/hexane gradients to isolate enantiomerically enriched intermediates .

Q. Which spectroscopic techniques are critical for characterizing the stereochemistry and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • 1H-NMR : Analyze coupling constants (e.g., J = 6–8 Hz for cis-fused rings) to confirm the bicyclic structure .
    • 13C-NMR : Verify the methyl ester carbonyl signal at ~170 ppm .
  • Chiral HPLC : Use a Chiralpak® AD-H column with heptane/ethanol (90:10) to resolve enantiomers .
  • Mass Spectrometry : Confirm molecular weight (225.2842 g/mol) via ESI-MS .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in stereochemical assignments observed in experimental data?

Methodological Answer: Discrepancies between NMR-derived configurations and X-ray crystallography may arise due to dynamic ring puckering. To address this:

  • DFT Calculations : Compare calculated (e.g., B3LYP/6-31G*) and experimental NMR chemical shifts to validate the (3aR,6aR) configuration .
  • X-ray Crystallography : Resolve absolute stereochemistry by analyzing heavy-atom coordinates (e.g., C3a and C6a positions) .
  • Molecular Dynamics : Simulate ring-flipping barriers (>20 kcal/mol) to assess conformational rigidity .

Q. What strategies mitigate diastereomer formation during large-scale synthesis?

Methodological Answer:

  • Kinetic Resolution : Use enzymes (e.g., lipases) to selectively hydrolyze undesired diastereomers .
  • Membrane Separation : Apply nanofiltration membranes (MWCO ~300 Da) to separate diastereomers based on size/charge .
  • Crystallization-Induced Diastereomer Resolution : Optimize solvent mixtures (e.g., acetone/water) to crystallize the target isomer .

Q. How do steric and electronic effects influence the compound’s reactivity in ring-opening reactions?

Methodological Answer:

  • Steric Effects : The bicyclic structure hinders nucleophilic attack at C3a; bulky reagents (e.g., LiAlH4) are required for ester reduction .
  • Electronic Effects : Electron-withdrawing ester groups activate adjacent carbons for SN2 reactions (e.g., alkylation at C6a) .

Q. What safety protocols are essential for handling this compound in academic labs?

Methodological Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods with >100 ft/min airflow to minimize inhalation risks .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental partition coefficients (logP)?

Methodological Answer:

  • Experimental logP : Measure via shake-flask method (octanol/water) .
  • Theoretical logP : Compute using software (e.g., ChemAxon) and adjust for hydrogen-bonding effects from the pyrrolidine nitrogen .
  • Resolution : Reconcile differences by accounting for solvent impurities or temperature variations during measurements .

Q. Why might catalytic hydrogenation yield varying enantiomeric excess (ee) across studies?

Methodological Answer:

  • Catalyst Loading : Suboptimal catalyst ratios (<5 mol%) reduce ee (e.g., from 95% to 80%) .
  • Substrate Purity : Trace moisture or oxygen degrades chiral catalysts, lowering stereoselectivity .
  • Pressure Effects : Higher H2 pressure (>50 psi) accelerates racemization; maintain 10–30 psi .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.